Piperitenone oxide

Description

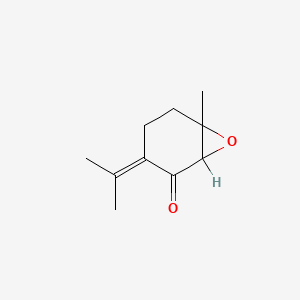

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-3-propan-2-ylidene-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-5-10(3)9(12-10)8(7)11/h9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKASWINDKIEEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(C(C1=O)O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865752 | |

| Record name | Piperitenone Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless solid; Herbaceous minty aroma | |

| Record name | Rotundifolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitenone oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | Piperitenone oxide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1564/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35178-55-3, 5945-46-0 | |

| Record name | Piperitenone oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35178-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitenone oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035178553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperitenone Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rotundifolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27.5 °C | |

| Record name | Rotundifolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Piperitenone Oxide: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone oxide, a naturally occurring monoterpene epoxide, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the primary natural sources of piperitenone oxide, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its potential in cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Piperitenone Oxide

Piperitenone oxide is predominantly found in the essential oils of various plant species, particularly within the Lamiaceae family. The genera Mentha (mints) and Micromeria are notable for containing significant quantities of this compound. The concentration of piperitenone oxide can vary considerably depending on the plant species, geographical location, and harvesting time.

Quantitative Data on Piperitenone Oxide Content in Various Plant Species

The following table summarizes the percentage of piperitenone oxide found in the essential oils of several plant species, as reported in the scientific literature.

| Plant Species | Plant Part | Percentage of Piperitenone Oxide in Essential Oil (%) | Reference |

| Mentha suaveolens | Aerial Parts | 73.773 ± 6.41 | [1] |

| Mentha longifolia (from Jordan) | Aerial Parts | 83.7 | [2] |

| Mentha longifolia (from Lithuania) | Aerial Parts | 44.2 - 57.2 | [3] |

| Mentha spicata | Leaves | Can be a major component | [4][5] |

| Micromeria dalmatica | Aerial Parts | 25.4 | |

| Micromeria thymifolia | Aerial Parts | 4.3 |

Isolation and Purification of Piperitenone Oxide

The isolation of piperitenone oxide from its natural sources typically involves the extraction of the essential oil followed by chromatographic separation. The following protocols are based on methodologies described in the scientific literature.

Experimental Protocol 1: Isolation from Mentha spicata (Spearmint)

This protocol is adapted from the methodology for isolating piperitenone oxide from spearmint leaves for biological assays.

1. Plant Material and Essential Oil Extraction:

-

Fresh leaves of Mentha spicata are collected and air-dried.

-

The dried leaves are subjected to hydrodistillation for 3-4 hours using a Clevenger-type apparatus to extract the essential oil.

2. Chromatographic Separation:

-

The obtained essential oil is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Identification and Characterization:

-

Fractions containing piperitenone oxide are identified by comparing their TLC profiles with a known standard.

-

The purified compound is characterized using spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol 2: Isolation from Mentha longifolia

This protocol is based on a study that isolated piperitenone oxide from Mentha longifolia for in vitro studies.

1. Supercritical CO2 Extraction:

-

Dried leaves of Mentha longifolia are subjected to supercritical CO2 extraction to obtain an oily extract.

2. Preparative Thin Layer Chromatography (TLC):

-

The extract is diluted in a suitable solvent (e.g., ethyl acetate) and applied to a preparative TLC plate (silica gel 60 F254).

-

The plate is developed using a mobile phase of n-hexane:ethyl acetate (e.g., 1:2 v/v).

3. Elution and Recovery:

-

The band corresponding to piperitenone oxide is visualized under UV light, scraped from the plate, and the compound is eluted with methanol.

-

The solvent is evaporated under a stream of nitrogen to yield the purified piperitenone oxide.

4. Purity Analysis:

-

The purity of the isolated compound is confirmed by analytical High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques (NMR, MS).

Biological Activity and Signaling Pathways

Piperitenone oxide has been shown to exhibit a range of biological activities, with its differentiation-inducing effect on cancer cells being a key area of research.

Induction of Differentiation in Human Colon Cancer Cells

Piperitenone oxide is a potent inducer of differentiation in the RCM-1 human colon cancer cell line. This effect is significant as differentiation therapy is a promising strategy for cancer treatment, aiming to convert malignant cells into a more mature, less proliferative state.

While the precise molecular mechanism of this differentiation-inducing effect is not yet fully elucidated, some studies suggest the involvement of specific signaling pathways.

Hypothesized Signaling Pathway Involvement

The following diagram illustrates a conceptual model of the potential signaling pathways influenced by piperitenone oxide, leading to the induction of cell differentiation. It is important to note that this is a proposed pathway based on limited current evidence and requires further investigation for confirmation.

Caption: Conceptual diagram of the hypothesized signaling pathway of piperitenone oxide.

The diagram above conceptualizes that piperitenone oxide may interact with an unknown cellular receptor or target, leading to the modulation of signaling pathways such as the TGF-β/SMAD pathway. This interaction is hypothesized to alter the expression of downstream effector proteins and genes, ultimately resulting in the observed induction of cell differentiation. The potential influence on transcription factors like HNF-1α is also noted as a speculative avenue for its biological effects.

Conclusion

Piperitenone oxide stands out as a promising natural compound with significant biological activity, particularly in the context of cancer cell differentiation. This guide has provided a comprehensive overview of its primary natural sources and detailed protocols for its isolation, which are crucial for enabling further research. While the complete molecular mechanisms underlying its effects are still under investigation, the existing evidence points towards the modulation of key cellular signaling pathways. Future studies focused on elucidating these pathways will be critical for realizing the full therapeutic potential of piperitenone oxide in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Staff View: Differentiation-inducing effect of piperitenone oxide, a fragrant ingredient of spearmint (Mentha spicata), but not carvone and menthol, against human colon cancer cells [aunilo.uum.edu.my]

Comparative Bioactivity of (+)-Piperitenone Oxide and (–)-Piperitenone Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitenone oxide, a monoterpene found in various essential oils, particularly from the Mentha species, exists as two enantiomers: (+)-piperitenone oxide and (–)-piperitenone oxide. While the biological activities of piperitenone oxide have been broadly reported, research into the specific activities of its individual enantiomers is less common but crucial for understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the known comparative activities of (+)- and (–)-piperitenone oxide, with a focus on differentiation-inducing and antimicrobial effects. This document summarizes available quantitative data, presents detailed experimental protocols, and includes visualizations of experimental workflows to support further research and development.

Differentiation-Inducing Activity in Human Colon Cancer Cells

A key study has demonstrated a clear difference in the differentiation-inducing activity of the two enantiomers of piperitenone oxide in the human colon cancer cell line RCM-1.

Comparative Activity

Research has shown that (+)-piperitenone oxide exhibits stronger differentiation-inducing activity than (–)-piperitenone oxide in RCM-1 cells.[1] This activity is a significant finding, as inducing differentiation in cancer cells is a therapeutic strategy to revert them to a less malignant state. The epoxide group at C-1 and C-6 in the piperitenone oxide structure is crucial for this biological activity.

Experimental Protocol: RCM-1 Cell Differentiation Assay

The following is a generalized protocol for assessing the differentiation-inducing activity in RCM-1 cells, based on common methodologies for this type of assay. A key marker for differentiation in these cells is the activity of alkaline phosphatase (ALP).

1. Cell Culture and Treatment:

- Human colon cancer RCM-1 cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in 96-well plates until they reach near-confluency.

- The culture medium is then replaced with fresh medium containing various concentrations of (+)-piperitenone oxide, (–)-piperitenone oxide, or a vehicle control (e.g., DMSO).

- The cells are incubated for a period of 4 days to allow for differentiation to occur.

2. Alkaline Phosphatase (ALP) Activity Assay:

- After the incubation period, the culture medium is removed, and the cells are washed with Phosphate-Buffered Saline (PBS).

- The cells are then lysed using a lysis buffer (e.g., 0.2% Triton X-100 in purified water) with shaking for 20 minutes at room temperature.

- The cell lysate is transferred to a new 96-well plate.

- A working reagent containing a substrate for ALP, such as p-nitrophenyl phosphate (pNPP), in a suitable buffer (e.g., Tris-HCl) is added to each well.

- The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).

- The enzymatic reaction is stopped by adding a stop solution (e.g., NaOH).

- The absorbance of the resulting yellow product (p-nitrophenol) is measured at 405 nm using a microplate reader.

- The ALP activity is calculated relative to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

3. Data Analysis:

- The ALP activity for each treatment group is compared to the vehicle control.

- A dose-response curve can be generated to determine the effective concentration (EC50) for each enantiomer.

Visualization of Experimental Workflow

Antimicrobial Activity

While direct comparative studies on the antimicrobial effects of both enantiomers are scarce, a detailed investigation into the activity of (+)-piperitenone oxide has been conducted.

Activity of (+)-Piperitenone Oxide

A study by Papadatou et al. (2019) evaluated the antimicrobial efficiency of (+)-piperitenone oxide (PEO) against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that (+)-PEO exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a more pronounced effect against S. aureus.

Quantitative Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Strain Type | No. of Strains | (+)-Piperitenone Oxide MIC (µg/mL) |

| Staphylococcus aureus | Clinical Isolates | 28 | 172.8 ± 180.7 |

| Escherichia coli | Clinical Isolates | 10 | 512.2 ± 364.7 |

| Data from Papadatou et al. (2019). |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The following protocol is adapted from Papadatou et al. (2019) for determining the MIC of (+)-piperitenone oxide.

1. Preparation of Bacterial Inoculum:

- Bacterial strains are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.

- A few colonies are suspended in sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.

2. Microdilution Assay:

- The assay is performed in sterile 96-well microtiter plates.

- A stock solution of (+)-piperitenone oxide is prepared in a suitable solvent (e.g., DMSO) and then diluted in MHB.

- 50 µL of MHB is added to all wells.

- 50 µL of the (+)-piperitenone oxide stock solution is added to the first column of wells and serially diluted two-fold across the plate.

- 50 µL of the prepared bacterial inoculum is added to each well.

- Positive (bacteria and MHB) and negative (MHB only) growth controls are included on each plate.

- The plates are covered and incubated at 37°C for 16-24 hours.

3. MIC Determination:

- The MIC is determined as the lowest concentration of (+)-piperitenone oxide at which no visible bacterial growth is observed.

Visualization of Experimental Workflow

Other Biological Activities

While the differentiation-inducing and antimicrobial activities have been investigated to some extent for the individual enantiomers, other reported activities of "piperitenone oxide" have generally not specified the enantiomer used. These activities include:

-

Insecticidal and Repellent Activity: Piperitenone oxide has shown toxicity and repellent effects against various insects.[2]

-

Antioxidant Activity: The presence of allylic and α-carbonylic hydrogens in the structure of piperitenone oxide suggests its potential as a proton donor, contributing to antioxidant activity.

-

Anti-inflammatory and Analgesic Effects: Some studies on essential oils rich in piperitenone oxide suggest potential anti-inflammatory and pain-relieving properties.

Further research is required to determine if there is an enantioselective difference in these and other biological activities.

Signaling Pathways

Currently, there is limited information available in the cited literature regarding the specific signaling pathways modulated by either (+)- or (–)-piperitenone oxide in the context of their differentiation-inducing or antimicrobial activities. Elucidation of these pathways is a critical area for future research to understand the molecular mechanisms underlying the observed enantioselective effects.

Conclusion and Future Directions

The available evidence strongly indicates that the biological activities of piperitenone oxide can be enantioselective. In the context of cancer cell differentiation, (+)-piperitenone oxide is the more potent enantiomer. For antimicrobial activity, (+)-piperitenone oxide has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

For researchers, scientists, and drug development professionals, these findings highlight the importance of considering the stereochemistry of piperitenone oxide in future studies. Key areas for further investigation include:

-

Quantitative analysis of the differentiation-inducing effects of both enantiomers to establish precise potency differences.

-

Direct comparative studies of the antimicrobial and insecticidal activities of (+)- and (–)-piperitenone oxide against a broader range of microorganisms and insect species.

-

Elucidation of the molecular targets and signaling pathways responsible for the observed biological activities and enantioselectivity.

-

In vivo studies to validate the therapeutic potential of the more active enantiomer in relevant disease models.

A deeper understanding of the enantiomer-specific activities of piperitenone oxide will be instrumental in unlocking its full potential for therapeutic and other applications.

References

An In-depth Technical Guide to Piperitenone Oxide: CAS Number, Synonyms, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitenone oxide, a naturally occurring monoterpene found in various aromatic plants, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of piperitenone oxide, including its definitive CAS number, an extensive list of synonyms for accurate identification, and a detailed summary of its physicochemical properties. Furthermore, this document delves into the methodologies for evaluating its notable insecticidal, antiviral, and cytotoxic effects, presenting detailed experimental protocols. While the precise signaling pathways modulated by piperitenone oxide are an area of ongoing investigation, this guide explores the current understanding of its mechanisms of action. This resource is intended to serve as a valuable tool for researchers and professionals in drug discovery and development, facilitating further exploration of piperitenone oxide's therapeutic potential.

Chemical Identification and Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 35178-55-3 to piperitenone oxide.[1][2][3] It is crucial to use this identifier in scientific literature and databases to ensure unambiguous identification. A specific stereoisomer, (1S)-6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one, is associated with CAS number 3564-96-3.

Piperitenone oxide is also known by a variety of synonyms, which include:

-

1,2-Epoxy-p-menth-4(8)-en-3-one

-

6-Methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one

-

p-Menth-4(8)-en-3-one, 1,2-epoxy-

-

7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethylidene)-

-

Lippione

-

Rotundifolone

-

cis-Piperitenone epoxide

-

Piperitenone epoxide

-

6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one

Physicochemical Properties

A summary of the key physicochemical properties of piperitenone oxide is presented in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | Colorless solid | |

| Melting Point | 25-26 °C | |

| Boiling Point | 255.3 °C at 760 mmHg | |

| Flash Point | 107.3 °C | |

| Density | 1.112 g/cm³ | |

| Solubility | Soluble in ethanol | |

| Vapor Pressure | 0.0165 mmHg at 25°C | |

| XLogP3 | 1.8 |

Spectral Data

Preliminary spectral data for piperitenone oxide has been reported, aiding in its characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The NIST WebBook provides GC data, including retention indices on various columns, which is useful for its identification in complex mixtures like essential oils.

-

Nuclear Magnetic Resonance (NMR): 13C NMR spectral data has been published, contributing to the structural elucidation of the molecule.

Biological Activities and Experimental Protocols

Piperitenone oxide has demonstrated a range of biological effects, including insecticidal, antiviral, and cytotoxic activities. The following sections provide detailed protocols for assessing these properties.

Insecticidal Activity

Piperitenone oxide has shown significant toxicity against various insect species, making it a potential candidate for the development of natural insecticides.

This method is a standard procedure for evaluating the contact toxicity of a compound against adult insects.

-

Preparation of Test Solutions: Prepare a stock solution of piperitenone oxide in a suitable solvent (e.g., acetone). From this stock, create a series of dilutions to establish a dose-response curve.

-

Vial Coating: Add 0.5 mL of each concentration to 20 mL glass scintillation vials. Roll the vials on a hot dog roller or similar device until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface. Prepare control vials using the solvent only.

-

Insect Exposure: Introduce a set number of adult insects (e.g., 10-20) into each vial and cap them. The cap should be loose enough to permit air circulation.

-

Observation: Record mortality at regular intervals (e.g., every hour for the first 6 hours, then at 24 hours). An insect is considered dead if it is unable to move when gently prodded.

-

Data Analysis: Calculate the lethal concentration that causes 50% mortality (LC50) using probit analysis.

Workflow for insecticidal contact toxicity assay.

Antiviral Activity

Piperitenone oxide has been shown to inhibit the replication of certain viruses, such as Herpes Simplex Virus Type 1 (HSV-1).

This assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

-

Cell Culture: Seed a suitable host cell line (e.g., Vero cells for HSV-1) in 6-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing various concentrations of piperitenone oxide. A control with no compound should be included.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with a suitable dye (e.g., crystal violet).

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The 50% inhibitory concentration (IC50) is then determined.

Inhibition of a late stage in the viral life cycle.

Cytotoxic Activity

Piperitenone oxide has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of piperitenone oxide for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of piperitenone oxide that inhibits 50% of cell growth (IC50).

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of piperitenone oxide are still under investigation. However, some studies provide insights into its potential modes of action.

-

Antiviral Mechanism: For its anti-HSV-1 activity, it has been suggested that piperitenone oxide interferes with a late stage of the viral replication cycle. Furthermore, it has been observed to counteract the virus-induced depletion of intracellular glutathione, suggesting an interference with redox-sensitive cellular pathways that are exploited by the virus for replication.

-

Insecticidal Mechanism: While the exact target is not fully elucidated, many monoterpenes exert their insecticidal effects by acting on the nervous system of insects, often targeting neurotransmitter receptors such as the octopamine or GABA receptors. Further research is needed to determine if piperitenone oxide shares this mechanism.

-

Cytotoxic Mechanism: The cytotoxic effects of piperitenone oxide may be linked to the induction of apoptosis (programmed cell death). While specific signaling pathways have not been definitively identified for piperitenone oxide, related compounds like piperine have been shown to induce apoptosis through pathways involving the modulation of Bcl-2 family proteins, activation of caspases, and effects on the PI3K/Akt and MAPK signaling pathways. Further investigation is required to ascertain if piperitenone oxide acts through similar mechanisms.

A potential pathway for piperitenone oxide-induced apoptosis.

Conclusion and Future Directions

Piperitenone oxide is a promising natural compound with a range of biological activities that warrant further investigation. This technical guide has provided a comprehensive overview of its chemical identity, physicochemical properties, and detailed protocols for evaluating its insecticidal, antiviral, and cytotoxic effects. While the precise mechanisms of action and the signaling pathways involved are not yet fully understood, the existing data suggests that piperitenone oxide may exert its effects through multiple pathways.

Future research should focus on:

-

Elucidating the specific molecular targets of piperitenone oxide for each of its biological activities.

-

Investigating the detailed signaling pathways modulated by piperitenone oxide in cancer cells, virus-infected cells, and insects.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and safety profile of piperitenone oxide.

-

Exploring structure-activity relationships by synthesizing and testing derivatives of piperitenone oxide to optimize its biological activities.

A deeper understanding of piperitenone oxide's pharmacology will be instrumental in harnessing its potential for the development of new therapeutic agents and environmentally friendly pesticides.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro inhibition of herpes simplex virus type 1 replication by Mentha suaveolens essential oil and its main component piperitenone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Oxabicyclo4.1.0heptan-2-one, 6-methyl-3-(1-methylethylidene)- | C10H14O2 | CID 61942 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biosynthesis of Piperitenone Oxide in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone oxide is a significant oxygenated monoterpenoid found in the essential oils of various Mentha (mint) species, including spearmint (Mentha spicata) and apple mint (Mentha suaveolens). As a key flavor and fragrance compound, and with emerging interest in its biological activities, a thorough understanding of its biosynthesis is crucial for metabolic engineering, quality control of essential oils, and potential applications in drug development. This technical guide provides a comprehensive overview of the biosynthesis of piperitenone oxide in Mentha species, detailing the enzymatic steps, regulatory aspects, and available quantitative data. While the general pathway is understood, it is important to note that the specific cytochrome P450 enzyme responsible for the final epoxidation step has not yet been fully characterized and identified in the scientific literature.

The Biosynthetic Pathway of Piperitenone Oxide

The formation of piperitenone oxide is an integral part of the broader monoterpenoid biosynthetic pathway, which occurs in the specialized glandular trichomes on the surfaces of mint leaves[1]. The pathway commences with precursors from primary metabolism and proceeds through a series of enzymatic reactions to yield a diverse array of monoterpenes.

The biosynthesis of piperitenone oxide branches from the central monoterpenoid pathway and involves the following key steps:

-

Geranyl Diphosphate (GPP) Synthesis : The pathway begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids, to form the C10 precursor geranyl diphosphate (GPP). This reaction is catalyzed by geranyl diphosphate synthase .

-

Limonene Synthesis : GPP is then cyclized to form the monoterpene olefin, (-)-limonene. This crucial step is catalyzed by (-)-limonene synthase .

-

Hydroxylation to trans-Isopiperitenol : (-)-Limonene undergoes hydroxylation at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase, specifically (-)-limonene-3-hydroxylase .

-

Oxidation to Isopiperitenone : The resulting alcohol, (-)-trans-isopiperitenol, is then oxidized to the ketone, (-)-isopiperitenone, by (-)-trans-isopiperitenol dehydrogenase .

-

Isomerization to Piperitenone : (-)-Isopiperitenone is subsequently isomerized to piperitenone. This isomerization is catalyzed by isopiperitenone isomerase [2].

-

Epoxidation to Piperitenone Oxide : In the final and defining step, piperitenone is converted to piperitenone oxide through an epoxidation reaction. This transformation is catalyzed by a cytochrome P450-dependent epoxidase , often referred to as a terpenoid epoxidase[3]. The specific CYP enzyme responsible for this reaction in Mentha species has not yet been definitively identified and characterized. Research suggests that this epoxidation may also have a non-enzymatic component in the presence of peroxides under weak basic conditions[4].

Quantitative Data on Piperitenone Oxide Content

The abundance of piperitenone oxide varies significantly among different Mentha species and even between different chemotypes of the same species. This variation is influenced by genetic factors, geographical location, and developmental stage. The following tables summarize the quantitative data on piperitenone oxide content in the essential oils of various Mentha species as determined by gas chromatography-mass spectrometry (GC-MS).

| Mentha Species | Chemotype/Region | Piperitenone Oxide Content (%) | Reference(s) |

| Mentha suaveolens | - | Up to 90% | [3] |

| Mentha suaveolens | Uruguay and Greece | 62.4 - 80.8% | |

| Mentha suaveolens | Czech Republic | 55% | |

| Mentha suaveolens | Egypt | 35.14% | |

| Mentha longifolia | Jordan | 83.7% | |

| Mentha longifolia | Iran | 15.1 - 29.1% | |

| Mentha spicata | Greece (chemotype) | 0.1 - 70.3% | |

| Mentha spicata | India ('Ganga' cultivar) | 76.7% | |

| Mentha piperita | Iran | 19.3% | |

| Mentha piperita | Kullu, India | 16.0% |

Experimental Protocols

General Protocol for Essential Oil Extraction and GC-MS Analysis

A standardized method for the analysis of piperitenone oxide content in Mentha species involves hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

1. Plant Material and Essential Oil Extraction:

-

Fresh or dried aerial parts of the Mentha plant are subjected to hydrodistillation for a specified period (e.g., 3 hours) using a Clevenger-type apparatus.

-

The collected essential oil is dried over anhydrous sodium sulfate and stored in a dark, sealed vial at 4°C until analysis.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5) is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is applied to separate the components of the essential oil. A typical program might be: initial temperature of 60°C for 5 minutes, followed by a ramp of 3°C/minute to 240°C, and a final hold for 10 minutes.

-

Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

Compound Identification: Components are identified by comparing their retention indices and mass spectra with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram.

Proposed Protocol for Piperitenone Epoxidase Activity Assay

As the specific enzyme has not been isolated and characterized, a detailed, validated protocol is not available. However, based on assays for other plant cytochrome P450 monooxygenases, a hypothetical protocol for a microsomal assay can be proposed.

1. Preparation of Microsomes:

-

Fresh, young leaves of a high piperitenone oxide-producing Mentha species are homogenized in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 250 mM sucrose, 10 mM 2-mercaptoethanol, and polyvinylpolypyrrolidone).

-

The homogenate is filtered and centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.

-

The supernatant is then ultracentrifuged (e.g., at 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

2. Enzyme Assay:

-

The assay mixture would contain the microsomal protein preparation in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

The substrate, piperitenone, would be added (e.g., dissolved in a small amount of a suitable solvent like acetone or DMSO). The optimal concentration would need to be determined empirically, but a starting point could be in the range of 10-100 µM.

-

The reaction is initiated by the addition of the cofactor, NADPH (e.g., to a final concentration of 1 mM). A negative control lacking NADPH should be included.

-

The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate or hexane).

3. Product Analysis:

-

The organic solvent is used to extract the product, piperitenone oxide.

-

The extracted sample is concentrated and analyzed by GC-MS.

-

The identity of the piperitenone oxide peak is confirmed by comparison with an authentic standard.

-

Quantification of the product can be achieved by using an internal standard and generating a calibration curve.

Regulation of Piperitenone Oxide Biosynthesis

The biosynthesis of monoterpenoids in Mentha is a tightly regulated process, influenced by developmental cues and environmental factors. While specific regulatory details for piperitenone oxide formation are limited, the general principles of monoterpenoid pathway regulation are applicable.

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes is a primary point of control. Several families of transcription factors (TFs) are known to regulate terpenoid biosynthesis in plants, including:

-

MYB transcription factors: These are known to play a significant role in regulating secondary metabolism.

-

bHLH (basic helix-loop-helix) transcription factors: Often work in concert with MYB TFs to regulate biosynthetic pathways.

-

WRKY transcription factors: Typically involved in plant defense responses, which can include the production of secondary metabolites.

-

AP2/ERF (APETALA2/ethylene responsive factor) transcription factors: Also implicated in the regulation of terpenoid biosynthesis.

Transcriptome analyses of different Mentha chemotypes have revealed correlations between the expression of specific TFs and the abundance of key enzymes in the monoterpenoid pathway.

Hormonal and Environmental Regulation:

-

Methyl Jasmonate (MeJA): This plant hormone is a well-known elicitor of secondary metabolite production. Studies have shown that exogenous application of MeJA can significantly increase the essential oil content in Mentha species. Transcriptome analysis has revealed that MeJA upregulates key genes in the monoterpenoid biosynthesis pathway, including those encoding cytochrome P450 enzymes. The specific effect of MeJA on the expression of the piperitenone epoxidase is an area for further investigation.

-

Light: Light is another critical environmental factor that influences monoterpenoid biosynthesis. The expression of many pathway genes is light-regulated.

Conclusion and Future Perspectives

The biosynthesis of piperitenone oxide in Mentha species is a multi-step enzymatic process that is part of the complex monoterpenoid pathway. While the general steps from geranyl diphosphate to piperitenone are well-established, the final epoxidation step, catalyzed by a cytochrome P450-dependent enzyme, requires further investigation to identify and characterize the specific enzyme involved. The quantitative data clearly demonstrate the significant variation in piperitenone oxide content across different Mentha species and chemotypes, highlighting the potential for selective breeding and metabolic engineering to enhance its production.

Future research should focus on:

-

Identification and characterization of the piperitenone epoxidase: This would involve a combination of transcriptomics, proteomics, and heterologous expression studies to identify the specific CYP gene and characterize the kinetic properties of the recombinant enzyme.

-

Elucidation of specific regulatory mechanisms: Investigating how transcription factors and signaling molecules like methyl jasmonate directly regulate the expression of the piperitenone epoxidase gene will be crucial for targeted metabolic engineering approaches.

-

Exploration of biological activities: Further research into the pharmacological and biological activities of piperitenone oxide could open up new avenues for its application in the pharmaceutical and agrochemical industries.

This technical guide provides a solid foundation for researchers and professionals working with Mentha species and their essential oils. A deeper understanding of the biosynthesis of piperitenone oxide will undoubtedly contribute to the advancement of plant science, natural product chemistry, and drug discovery.

References

- 1. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 2. Effects of MhMYB1 and MhMYB2 transcription factors on the monoterpenoid biosynthesis pathway in l-menthol chemotype of Mentha haplocalyx Briq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectral Data of Piperitenone Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for piperitenone oxide, a monoterpenoid of significant interest in chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and analysis of piperitenone oxide.

Spectroscopic Data

The spectral data presented below has been compiled from various analytical sources to provide a complete profile of piperitenone oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for piperitenone oxide provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectral Data of Piperitenone Oxide (Solvent: CDCl₃)

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 3.20 | d | - | H-2 |

| 2.07 | s | - | H₃-8/H₃-9 |

| 1.77 | s | - | H₃-8/H₃-9 |

| 1.70 | s | - | H₃-10 |

Table 2: ¹³C NMR Spectral Data of Piperitenone Oxide (Solvent: CDCl₃)

| Chemical Shift (δ) [ppm] | Carbon Atom |

| 198.0 | C-1 |

| 63.2 | C-2 |

| 63.1 | C-3 |

| 129.0 | C-6 |

| 149.0 | C-7 |

| 23.3 | C-8/C-9 |

| 21.7 | C-10 |

Note: Assignment of signals is based on Heteronuclear Multiple Bond Correlation (HMBC) experiments. Key HMBC correlations include H-2 with C-1, C-6, C-3, and C-10, and the methyl groups (H₃-8/H₃-9) with C-7 and C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of piperitenone oxide is characterized by the following absorption bands.

Table 3: IR Spectral Data of Piperitenone Oxide

| Wavenumber (cm⁻¹) | Functional Group |

| ~1675 | C=O (α,β-unsaturated ketone) |

| ~1250 | C-O (epoxide) |

| ~800-900 | C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of Piperitenone Oxide

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 166 | [M]⁺ | Molecular Ion |

| 151 | - | [M-CH₃]⁺ |

| 123 | - | [M-CH₃-CO]⁺ |

| 95 | - | [C₇H₇O]⁺ |

| 82 | - | [C₆H₁₀]⁺ |

| 69 | High | [C₄H₅O]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are designed to be adaptable for standard laboratory instrumentation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of piperitenone oxide.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance, Jeol ECZ) operating at a proton frequency of 400 MHz or higher.

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified piperitenone oxide in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of piperitenone oxide.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small drop of purified liquid piperitenone oxide or a small amount of solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (Salt Plate Method):

-

Place a drop of purified liquid piperitenone oxide onto a clean, dry salt plate.

-

Place a second salt plate on top, and gently rotate to spread the sample into a thin film.

-

Mount the salt plates in the spectrometer's sample holder.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify piperitenone oxide and determine its mass fragmentation pattern.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS).

-

Capillary column suitable for terpenoid analysis (e.g., HP-5ms, DB-5).

Sample Preparation:

-

Dilute a small amount of the sample containing piperitenone oxide in a volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 100 µg/mL.

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Processing:

-

Identify the peak corresponding to piperitenone oxide in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it with library data (e.g., NIST, Wiley) for confirmation.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of a natural product like piperitenone oxide.

Caption: Workflow for the spectral analysis of piperitenone oxide.

Conclusion

The spectral data and experimental protocols provided in this guide offer a foundational resource for the scientific community engaged in the study of piperitenone oxide. The detailed NMR, IR, and MS data will aid in the unambiguous identification and characterization of this compound, while the standardized protocols will facilitate reproducible and comparable results across different laboratories. This comprehensive guide is intended to support further research and development involving this important natural product.

An In-depth Technical Guide to Piperitenone Oxide: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitenone oxide, a naturally occurring monoterpene epoxide, has garnered significant scientific interest due to its diverse and potent biological activities. Predominantly found in the essential oils of various Mentha species, this compound has demonstrated promising cytotoxic, antimicrobial, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of piperitenone oxide. It further delves into its multifaceted biological effects, presenting quantitative data, detailed experimental protocols for its isolation and synthesis, and putative signaling pathways that may govern its mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Introduction: Discovery and History

The discovery of piperitenone oxide is intrinsically linked to the chemical investigation of essential oils from the Mentha genus. Its presence as a major constituent in the essential oil of certain mint species was noted in the mid-20th century. Seminal work by R.H. Reitsema in the 1950s was pivotal in the initial isolation and characterization of this compound, initially referred to as 1,2-epoxypulegone[1]. These early studies laid the groundwork for understanding the chemical diversity within Mentha species and paved the way for future investigations into the biological activities of their components.

Initially identified as a key contributor to the characteristic aroma of spearmint (Mentha spicata), subsequent research has revealed that piperitenone oxide is a significant bioactive molecule with a wide range of pharmacological effects[2][3][4]. It is now recognized as a major component in the essential oils of various mint chemotypes, including Mentha suaveolens[2].

Chemical Properties

Piperitenone oxide is a monoterpene with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure features a p-menthane skeleton with an epoxide ring and a ketone functional group.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| CAS Number | 35178-55-3 | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 255-256 °C at 760 mmHg |

Experimental Protocols

Isolation of Piperitenone Oxide from Mentha spicata

A common method for the isolation of piperitenone oxide from plant material involves hydrodistillation followed by column chromatography.

Protocol:

-

Plant Material Preparation: Air-dry the aerial parts of Mentha spicata and cut them into small pieces.

-

Hydrodistillation: Subject a known quantity of the dried plant material (e.g., 500 g) to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it at a low temperature in a dark, airtight container.

-

Column Chromatography: Fractionate the crude essential oil using column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing piperitenone oxide.

-

Purification and Identification: Concentrate the combined fractions under reduced pressure to obtain purified piperitenone oxide. Confirm the identity and purity of the compound using spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Synthesis of Piperitenone Oxide from Piperitenone

Piperitenone oxide can be synthesized by the epoxidation of piperitenone.

Protocol:

-

Reaction Setup: Dissolve piperitenone in a suitable solvent system, such as a phosphate buffer under weakly basic conditions.

-

Epoxidation: Add hydrogen peroxide (H₂O₂) to the solution dropwise while maintaining the temperature and pH of the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using TLC or GC analysis until the starting material (piperitenone) is consumed.

-

Workup: Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to destroy the excess peroxide.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane and ethyl acetate) to obtain pure piperitenone oxide.

Biological Activities and Quantitative Data

Piperitenone oxide exhibits a broad spectrum of biological activities, which are summarized below with available quantitative data.

Insecticidal Activity

Piperitenone oxide has demonstrated significant insecticidal and repellent properties, particularly against mosquito vectors.

| Target Organism | Assay | Result | Reference |

| Anopheles stephensi (4th instar larvae) | Larvicidal assay | LD₅₀: 61.64 µg/mL | |

| Anopheles stephensi (adults) | Vapor toxicity | LC₅₀: 19.9 mg/L |

Antimicrobial Activity

Piperitenone oxide has shown activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Assay | Result (MIC) | Reference |

| Staphylococcus aureus | Microdilution | 172.8 ± 180.7 µg/mL | |

| Escherichia coli | Microdilution | 512.2 ± 364.7 µg/mL |

Cytotoxic Activity

Piperitenone oxide has been reported to induce differentiation and exhibit cytotoxic effects in various cancer cell lines.

| Cell Line | Activity | Quantitative Data | Reference |

| RCM-1 (human colon cancer) | Differentiation induction | - | |

| HepG2 (human liver cancer) | Anti-proliferative | - | |

| Caco-2 (human colon cancer) | Anti-proliferative | - | |

| MCF-7 (human breast cancer) | Anti-proliferative | - |

Note: Specific IC₅₀ values for piperitenone oxide are not consistently reported across the literature; much of the data is qualitative or in the context of essential oil mixtures.

Anti-inflammatory Activity

While specific quantitative data for piperitenone oxide is limited, studies on essential oils rich in this compound and on the related compound piperine suggest potent anti-inflammatory effects. For instance, piperine has been shown to inhibit carrageenan-induced paw edema in rats, with a 54.8% inhibition at a dose of 10 mg/kg.

Putative Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of piperitenone oxide are not yet fully elucidated. However, based on studies of the structurally and functionally related compound piperine, several key signaling pathways are likely involved.

Apoptosis Induction via PI3K/Akt and MAPK Pathways

Piperine has been shown to induce apoptosis in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways. It is plausible that piperitenone oxide exerts its cytotoxic effects through a similar mechanism. This involves the inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic p38 MAPK and JNK pathways. This cascade of events leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately resulting in the activation of caspases and programmed cell death.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. Piperine has been demonstrated to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is hypothesized that piperitenone oxide may also exert its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would block the translocation of NF-κB to the nucleus and inhibit the transcription of inflammatory mediators.

Conclusion and Future Directions

Piperitenone oxide is a compelling natural product with a rich history and a promising future in the realm of drug discovery and development. Its diverse biological activities, coupled with its natural abundance, make it an attractive candidate for further investigation. While significant progress has been made in understanding its chemical properties and biological effects, several areas warrant further exploration.

Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: While putative pathways have been proposed, rigorous studies are needed to confirm the specific molecular targets and signaling cascades modulated by piperitenone oxide.

-

Comprehensive In Vivo Studies: More extensive in vivo studies are required to validate the therapeutic potential of piperitenone oxide for various conditions, including cancer and inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of piperitenone oxide analogs could lead to the development of more potent and selective therapeutic agents.

-

Toxicology and Safety Profiling: A thorough assessment of the safety and toxicological profile of piperitenone oxide is essential before it can be considered for clinical applications.

References

- 1. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity Screening of Piperitenone Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitenone oxide, a monoterpene found in various aromatic plants, notably from the Mentha species, has garnered significant scientific interest due to its diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of piperitenone oxide. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of associated signaling pathways.

The documented bioactivities of piperitenone oxide are extensive, encompassing insecticidal, antimicrobial, anticancer, and antioxidant properties.[1][3][4] Its potential as an anticancer agent is linked to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. Furthermore, studies have explored its synergistic effects with existing antibiotics and its role as an acetylcholinesterase inhibitor. This guide aims to consolidate the current knowledge and provide a foundational framework for future research and development of piperitenone oxide-based therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of piperitenone oxide.

Table 1: Insecticidal Activity of Piperitenone Oxide

| Bioassay | Target Organism | Metric | Value | Reference |

| Larvicidal | Anopheles stephensi (4th instar larvae) | LD50 | 61.64 µg/mL | |

| Ovicidal | Anopheles stephensi | IH50 | 25.77 µg/mL | |

| Oviposition-Deterrent | Anopheles stephensi | 100% inhibition | 60.0 µg/mL |

Table 2: Antimicrobial Activity of Piperitenone Oxide

| Bioassay | Target Organism | Metric | Value | Reference |

| Broth Microdilution | Escherichia coli | Average MIC | 512 ± 364.7 µg/mL | |

| Broth Microdilution | Staphylococcus aureus | Average MIC | 172.8 ± 180.7 µg/mL | |

| Antiviral Assay | Herpes Simplex Virus Type 1 (HSV-1) | IC50 | 1.4 µg/mL |

Table 3: Anticancer Activity of Piperitenone Oxide

| Bioassay | Cell Line | Metric | Value | Reference |

| Differentiation Induction | RCM-1 (human colon cancer) | Potent Inducer | Not Quantified |

Table 4: Antioxidant and Enzyme Inhibitory Activity of Piperitenone Oxide

| Bioassay | Target | Metric | Value | Reference |

| Anticholinesterase Activity | Acetylcholinesterase (AChE) | IC50 | 17.31 µg/mL | |

| Anticholinesterase Activity | Butyrylcholinesterase (BChE) | IC50 | 4.78 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological screening of piperitenone oxide.

Insecticidal Activity: Larvicidal Bioassay against Anopheles stephensi

This protocol is adapted from the methodologies described in studies evaluating the larvicidal effects of piperitenone oxide.

Objective: To determine the median lethal dose (LD50) of piperitenone oxide against the fourth instar larvae of Anopheles stephensi.

Materials:

-

Piperitenone oxide

-

Ethanol (as a solvent)

-

Distilled water

-

Glass beakers (250 mL)

-

Micropipettes

-

Fourth instar larvae of Anopheles stephensi (20-25 larvae per replicate)

-

Incubator (27 ± 2°C, 75 ± 5% relative humidity)

Procedure:

-

Prepare a stock solution of piperitenone oxide in ethanol.

-

Create a series of dilutions of piperitenone oxide in distilled water to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µg/mL). The final concentration of ethanol should not exceed 1% in the test beakers.

-

In each 250 mL beaker, add 199 mL of distilled water and 1 mL of the respective piperitenone oxide dilution.

-

A control group should be prepared with 199 mL of distilled water and 1 mL of 1% ethanol.

-

Introduce 20-25 fourth instar larvae of Anopheles stephensi into each beaker.

-

Each concentration, including the control, should be tested in triplicate.

-

Incubate the beakers at 27 ± 2°C and 75 ± 5% relative humidity for 24 hours.

-

After 24 hours, record the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Calculate the percentage mortality for each concentration.

-

Determine the LD50 value using probit analysis.

Antimicrobial Activity: Broth Microdilution Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on the antimicrobial activity of piperitenone oxide.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of piperitenone oxide against bacterial strains.

Materials:

-

Piperitenone oxide

-

Dimethyl sulfoxide (DMSO) (as a solvent)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of piperitenone oxide in DMSO.

-

In a 96-well microtiter plate, add 100 µL of MHB to each well.

-

Add 100 µL of the piperitenone oxide stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Add 10 µL of the diluted bacterial suspension to each well.

-

Include a positive control (broth with bacteria, no piperitenone oxide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of piperitenone oxide that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

-

Optionally, add a viability indicator like resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

Anticancer Activity: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of piperitenone oxide on a cancer cell line.

Materials:

-

Piperitenone oxide

-

DMSO (as a solvent)

-

Human cancer cell line (e.g., RCM-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of piperitenone oxide in DMSO and then prepare serial dilutions in the complete culture medium.

-

After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of piperitenone oxide. Include a vehicle control (medium with DMSO, the concentration of which should not affect cell viability).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of piperitenone oxide.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Objective: To determine the free radical scavenging activity of piperitenone oxide.

Materials:

-

Piperitenone oxide

-

Methanol or ethanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microtiter plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of piperitenone oxide in methanol or ethanol. Create a series of dilutions from this stock.

-

Prepare a fresh DPPH working solution.

-

In a 96-well plate, add a specific volume of the piperitenone oxide dilutions to each well (e.g., 50 µL).

-

Add the DPPH solution to each well (e.g., 150 µL).

-

Prepare a blank (methanol/ethanol only) and a control (DPPH solution with methanol/ethanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The results can be expressed as an IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by piperitenone oxide and a general workflow for its biological activity screening.

References

- 1. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Piperitenone Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitenone oxide, a monoterpene found in various Mentha species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of piperitenone oxide's mechanisms of action across several therapeutic areas, including oncology, infectious diseases, and inflammation. We delve into its molecular interactions, effects on signaling pathways, and cellular consequences, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visual diagrams of the principal signaling pathways and experimental workflows are included to offer a clear and concise representation of the complex biological processes involved.

Introduction